molecular formula C16H18 B11958499 meso-2,3-Diphenylbutane CAS No. 2726-21-8

meso-2,3-Diphenylbutane

Cat. No.: B11958499
CAS No.: 2726-21-8
M. Wt: 210.31 g/mol
InChI Key: NGCFVIRRWORSML-UHFFFAOYSA-N
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Description

meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by the presence of two phenyl groups attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: meso-2,3-Diphenylbutane can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: It can be reduced further to form simpler hydrocarbons.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,3-Diphenyl-2-butanone or 2,3-Diphenyl-2-butanol.

    Reduction: Simpler hydrocarbons like 2,3-Diphenylbutane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Used as a chiral auxiliary in asymmetric synthesis due to its stereocenters.
  • Employed in the study of stereochemistry and conformational analysis.

Biology and Medicine:

  • Investigated for its potential use in drug synthesis and development.
  • Studied for its interactions with biological molecules and potential therapeutic effects.

Industry:

  • Utilized in the production of polymers and advanced materials.
  • Explored for its role in the synthesis of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of meso-2,3-Diphenylbutane in chemical reactions involves its ability to participate in various organic transformations due to the presence of phenyl groups and stereocenters. These groups can stabilize reaction intermediates and influence the stereochemistry of the products.

Comparison with Similar Compounds

    2,3-Diphenylbutane: This compound is similar but lacks the meso configuration, making it optically active.

    2,3-Diphenyl-2-butanone: A ketone derivative that can be reduced to form meso-2,3-Diphenylbutane.

    2,3-Diphenyl-2-butanol: An alcohol derivative that can be oxidized to form this compound.

Uniqueness: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This property makes it valuable in stereochemical studies and applications where optical activity needs to be controlled.

Properties

CAS No.

2726-21-8

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

3-phenylbutan-2-ylbenzene

InChI

InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

NGCFVIRRWORSML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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